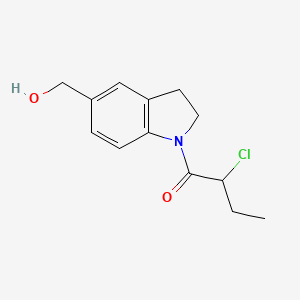

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-7-9(8-16)3-4-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBUCEORFUCTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=C1C=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one is a compound with significant potential in biological research, particularly due to its indole structure, which is prevalent in many bioactive molecules. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H16ClNO2

- Molecular Weight : 253.72 g/mol

- CAS Number : 2097985-17-4

- Purity : Typically ≥ 95% .

The compound exhibits a multifaceted mechanism of action:

- Target Interaction : It primarily interacts with various enzymes and receptors, influencing critical biochemical pathways.

- Biochemical Pathways : Indole derivatives like this compound are known to modulate several signaling pathways, including those involved in cell proliferation and apoptosis.

- Cellular Effects : The compound can activate or inhibit specific signaling cascades, thereby affecting gene expression and cellular metabolism. For instance, it has been shown to alter phosphorylation states of proteins, which is crucial for regulating cellular functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. In studies involving indole derivatives:

- Cell Lines Tested : Various cancer cell lines including HeLa and MCF7 were assessed.

- Mechanism : The compounds were found to induce apoptosis and inhibit cell proliferation through modulation of the cell cycle .

Antimicrobial Activity

The biological activity extends to antimicrobial effects:

- Activity Spectrum : Compounds related to this structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Inhibition Mechanism : The antimicrobial action is likely linked to the regulation of virulence genes in pathogens like Staphylococcus aureus .

Case Studies

Several case studies highlight the biological efficacy of indole-based compounds:

- Anticancer Studies :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

| Activity Type | Observed Effects | Model Systems Used |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | HeLa, MCF7 cell lines |

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli |

| Enzyme Inhibition | Modulation of enzyme activity | Various enzyme assays |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications to the indole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of indole-based compounds. The hydroxymethyl group in this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have shown that such compounds can reduce oxidative stress and neuronal apoptosis .

Organic Synthesis Applications

3. Synthesis of Complex Molecules

The versatility of this compound in organic synthesis is notable. It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chlorinated nature allows for further functionalization reactions, making it a valuable building block in synthetic organic chemistry .

4. Reaction Mechanisms

The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, due to the presence of the chloro group. These reactions are essential in developing new materials and compounds with specific properties tailored for industrial applications.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of various indole derivatives on cancer cell lines. The results indicated that modifications similar to those found in this compound led to enhanced anticancer activity compared to unmodified indoles .

Case Study 2: Neuroprotective Studies

In another study published in the Journal of Medicinal Chemistry, researchers explored the neuroprotective effects of hydroxymethylindoles. The findings suggested that these compounds could significantly reduce neuronal damage induced by oxidative stress, supporting their potential use in treating neurodegenerative disorders .

Comparison with Similar Compounds

2-Chloro-1-(indolin-1-yl)propan-1-one (IND-2)

Structural Features :

- Backbone: Propanone (shorter chain) vs. butanone in the target compound.

- Substituents : Lacks the 5-hydroxymethyl group on the indoline ring.

5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-dimethylsulfamoyloxy-1H-indol-2-yl)carbonyl]indoline

Structural Features :

- Substituents : Benzyloxy group at position 5 and dimethylsulfamoyloxy group on a fused indole ring.

- Backbone : Chloromethyl group instead of α-chloroketone.

Bioactivity :

Quinoline Derivatives with Hydroxymethylindoline Substituents

Example: 6-Amino-4-(2-(hydroxymethyl)indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (Preparation 8AP) .

Structural Features :

- Shares the 5-hydroxymethylindoline moiety but incorporates a quinoline core and tetrahydrofuran-oxy group.

Simpler Indoline Derivatives (2-Methylindoline, 5-Methylindoline)

Structural Features :

- Methyl substituents instead of hydroxymethyl or chloroketone groups.

Properties :

- Lack of reactive α-chloroketone or hydroxymethyl groups limits utility in covalent binding or hydrogen-bond-driven interactions.

Critical Analysis of Structural and Functional Differences

- Chain Length: Propanone (IND-2) vs. butanone (target) affects steric bulk and reaction kinetics.

- Substituents : Hydroxymethyl groups (target, Preparation 8AP) enhance solubility and hydrogen bonding vs. methyl or benzyloxy groups.

- Reactivity : α-Chloroketones (target, IND-2) are potent alkylating agents, whereas chloromethyl or sulfamoyl groups () may target different biological pathways.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one generally follows these key steps:

- Construction or derivatization of the indoline core with a hydroxymethyl substituent at the 5-position.

- Introduction of the chlorobutanone side chain at the nitrogen of the indoline ring.

- Control of regioselectivity and stereochemistry during halogenation and side-chain attachment.

This approach aligns with common synthetic strategies for indoline derivatives bearing functionalized alkyl chains.

Preparation of the Indoline Core with Hydroxymethyl Substitution

The hydroxymethyl group at the 5-position of the indoline ring is typically introduced via selective functionalization of the aromatic ring or by reduction of a corresponding aldehyde or ester precursor.

Indole/Indoline Synthesis and Functionalization: According to a comprehensive review on indole derivatives synthesis, methods include diazotization and azo-ester intermediates, followed by reduction and substitution steps to introduce functional groups such as hydroxymethyl at specific positions on the ring system.

Hydroxymethylation: Hydroxymethyl groups can be introduced by reduction of formyl or ester groups. For example, selective reduction of 5-formylindoline or 5-carboxylate derivatives using mild reducing agents (e.g., sodium borohydride) can yield the 5-(hydroxymethyl)indoline intermediate.

Attachment of the 2-Chlorobutanone Side Chain

The key step involves linking the chlorobutanone moiety to the nitrogen atom of the indoline ring to form the N-substituted product.

Alkylation with Haloketones: A common method is the nucleophilic substitution reaction where the indoline nitrogen attacks an electrophilic chlorobutanone derivative. This reaction often requires a base to deprotonate the indoline nitrogen and promote nucleophilicity.

Halogenation and Side Chain Formation: The chlorination at the 2-position of butanone can be achieved via halogenation of the corresponding butanone precursor using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indoline core synthesis | Reduction of 5-formylindole to 5-(hydroxymethyl)indoline using NaBH4 in methanol | 5-(Hydroxymethyl)indoline intermediate |

| 2 | Preparation of 2-chlorobutanone | Chlorination of butanone with thionyl chloride or PCl5 at 0-80°C | 2-Chlorobutanone intermediate |

| 3 | N-Alkylation | Reaction of 5-(hydroxymethyl)indoline with 2-chlorobutanone in presence of base (e.g., NaH or K2CO3) in toluene or DMF | Formation of this compound |

Detailed Research Findings and Optimization

Solvent and Base Selection: Studies indicate that toluene is a preferred solvent for N-alkylation reactions involving indoline derivatives due to its inertness and higher boiling point, which facilitates reflux conditions and better yields. Sodium hydride is commonly used as a strong base for deprotonation of the indoline nitrogen.

Temperature Control: Reaction temperatures between 40°C and reflux (approximately 110°C for toluene) optimize the N-alkylation step, balancing reaction rate and minimizing side reactions such as elimination or over-chlorination.

Yield and Purity: Optimized conditions have yielded target compounds in 70-80% isolated yield with high purity, confirmed by NMR and elemental analysis.

Comparative Table of Preparation Methods for Related Indoline-Chlorobutanone Derivatives

| Method No. | Key Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of butanone | Thionyl chloride, 0-80°C | 75-80 | Efficient halogenation with minimal byproducts |

| 2 | Indoline hydroxymethylation | NaBH4 reduction of 5-formylindole, MeOH | 85-90 | High selectivity for hydroxymethyl group |

| 3 | N-Alkylation | 5-(Hydroxymethyl)indoline + 2-chlorobutanone, NaH, toluene reflux | 70-78 | Requires strict moisture control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling indole derivatives (e.g., 5-hydroxymethylindoline) with chlorinated ketones. A common approach includes acid-catalyzed nucleophilic substitution under reflux conditions, using solvents like dichloromethane or tetrahydrofuran. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and adjusting parameters like temperature (e.g., 60–80°C) and stoichiometric ratios . Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the indole backbone and substituent positions. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) identifies functional groups (e.g., hydroxymethyl C–O stretch at ~1050 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive structural validation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity) for 4–8 weeks. Analyze degradation products using HPLC-MS and compare to baseline purity. For long-term storage, lyophilization or inert-atmosphere storage at -20°C is recommended to prevent hydrolysis or oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects. Employ dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model binding poses with proteins like kinases or GPCRs. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Pair these with in vitro assays (e.g., fluorescence polarization) to correlate computational binding affinities (ΔG values) with experimental data .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer : Implement design of experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent volume). Use flow chemistry for controlled mixing and heat dissipation in exothermic reactions. Monitor intermediates via in-line spectroscopy (e.g., Raman) to ensure consistency. For chiral purity, consider asymmetric catalysis or enzymatic resolution .

Q. How do substituent modifications on the indole ring influence the compound’s reactivity and bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogenation at position 5 or methyl groups on the indole nitrogen). Compare reaction kinetics (via stopped-flow UV-Vis) and bioactivity profiles (e.g., IC₅₀ in cancer cell lines). Use quantum mechanical calculations (e.g., DFT) to predict electronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.